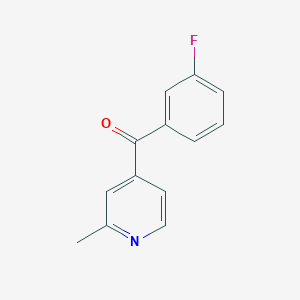

4-(3-Fluorobenzoyl)-2-methylpyridine

Vue d'ensemble

Description

4-(3-Fluorobenzoyl)-2-methylpyridine is an organic compound that belongs to the class of pyridines It features a fluorobenzoyl group attached to the fourth position of a 2-methylpyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorobenzoyl)-2-methylpyridine typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-fluorobenzoyl chloride with 2-methylpyridine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-Fluorobenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The fluorobenzoyl group can be a site for nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.

Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Electrophilic Aromatic Substitution: Substituted pyridine derivatives with nitro, sulfonyl, or halogen groups.

Nucleophilic Substitution: Substituted benzoyl derivatives with various nucleophiles.

Reduction: Alcohol derivatives of the original compound.

Applications De Recherche Scientifique

Chemistry

- Intermediate for Organic Synthesis : 4-(3-Fluorobenzoyl)-2-methylpyridine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations that can lead to diverse chemical derivatives.

- Polymer Production : The compound is used in developing specialty polymers with tailored properties, utilized in coatings and adhesives due to its stability and reactivity.

Biological Applications

- Enzyme Interaction Studies : The compound is instrumental in studying enzyme interactions, acting as a probe in biochemical assays. Its fluorine atom enhances binding affinity to certain biological targets, making it useful in drug discovery.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit activity against pathogens such as Mycobacterium tuberculosis. For instance, structural investigations have shown that related compounds can inhibit bacterial growth effectively, suggesting potential therapeutic applications .

Industrial Applications

- Specialty Chemicals Production : The compound is utilized in producing various specialty chemicals that require specific properties, such as enhanced thermal stability or solubility.

- Pharmaceutical Development : Its derivatives are being explored for their potential as pharmaceutical agents, particularly in targeting specific kinases involved in cancer pathways .

Case Study 1: Antimicrobial Activity

A study highlighted the efficacy of a derivative of this compound against Mycobacterium tuberculosis, demonstrating complete tumor stasis in preclinical models. This research underscores the potential for developing new anti-tuberculosis drugs based on this compound .

Case Study 2: Enzyme Inhibition

Research involving substituted pyridines showed improved enzyme potency when fluorinated groups were introduced. This suggests that modifications to the compound could lead to enhanced selectivity and effectiveness in targeting specific enzymes, relevant for therapeutic applications .

Mécanisme D'action

The mechanism of action of 4-(3-Fluorobenzoyl)-2-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorobenzoyl group can enhance the compound’s binding affinity and specificity towards its molecular targets . The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(3-Chlorobenzoyl)-2-methylpyridine

- 4-(3-Bromobenzoyl)-2-methylpyridine

- 4-(3-Methylbenzoyl)-2-methylpyridine

Uniqueness

4-(3-Fluorobenzoyl)-2-methylpyridine is unique due to the presence of the fluorine atom in the benzoyl group. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its stability, lipophilicity, and bioavailability compared to its chloro, bromo, and methyl analogs .

Activité Biologique

4-(3-Fluorobenzoyl)-2-methylpyridine is an organic compound characterized by a pyridine ring substituted with a 3-fluorobenzoyl group and a methyl group. Its unique structural features contribute to its biological activity, making it a subject of interest in pharmacological research. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and potential applications.

Structural Characteristics

The molecular formula of this compound highlights the presence of a fluorine atom in the benzoyl moiety, which enhances its electronic characteristics. This substitution is known to improve the pharmacokinetic properties of compounds, including absorption, distribution, metabolism, and excretion (ADME) . The compound's heterocyclic aromatic structure contributes to its stability and reactivity, making it suitable for further derivatization.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity . A study on related compounds demonstrated their effectiveness against various bacterial strains, suggesting that the fluorine substitution plays a crucial role in enhancing antimicrobial potency .

Anticancer Activity

The anticancer potential of this compound has been supported by preliminary studies indicating significant interactions with enzymes and receptors involved in cancer pathways. For instance, molecular docking studies have shown that the compound can bind effectively to tubulin, inhibiting its function and suppressing tumor growth in vivo .

Case Studies

- Inhibition of Cholinesterases : A study focusing on derivatives of 4-fluorobenzoic acid demonstrated that compounds with similar structures exhibited potent inhibition of acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's . The most active derivatives showed IC50 values comparable to established drugs.

- Anticancer Efficacy : In vivo studies have reported that compounds related to this compound significantly suppressed tumor growth by targeting specific biological pathways. For example, a related compound achieved tumor suppression rates of 65.3% at specific dosages, outperforming traditional chemotherapy agents .

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

- Condensation Reactions : The compound can be synthesized through condensation reactions involving pyridine derivatives and activated benzoic acids.

- Electrophilic Aromatic Substitution : This method involves the introduction of the fluorobenzoyl group onto the pyridine ring under controlled conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(4-Fluorobenzoyl)-2-methylpyridine | Similar fluorobenzoyl and methyl groups | Different position of the benzoyl group |

| 3-Fluoro-2-methylpyridine | Contains a fluorine atom on the pyridine | Lacks a benzoyl substituent |

| 4-Chloro-3-fluorobenzoyl-2-methylpyridine | Chlorine instead of fluorine | May exhibit different biological activities |

| 5-Nitro-2-methylpyridine | Nitro group substitution | Potentially different reactivity due to nitro group |

Propriétés

IUPAC Name |

(3-fluorophenyl)-(2-methylpyridin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c1-9-7-11(5-6-15-9)13(16)10-3-2-4-12(14)8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJLEGFVIRTXOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801243871 | |

| Record name | (3-Fluorophenyl)(2-methyl-4-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801243871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187167-22-1 | |

| Record name | (3-Fluorophenyl)(2-methyl-4-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Fluorophenyl)(2-methyl-4-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801243871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.